molecular formula C13H23NO3 B15305134 tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate

tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate

Cat. No.: B15305134
M. Wt: 241.33 g/mol
InChI Key: BGOKDCLRVURICD-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its unique structure, which includes a tert-butyl group, a pentyl chain, and a prop-2-yn-1-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(prop-2-yn-1-yloxy)pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes or other biomolecules, affecting their function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
  • tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
  • tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate

Uniqueness

tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a pentyl chain and a prop-2-yn-1-yloxy moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(5-prop-2-ynoxypentyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-5-10-16-11-8-6-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15)

InChI Key

BGOKDCLRVURICD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOCC#C

Origin of Product

United States

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